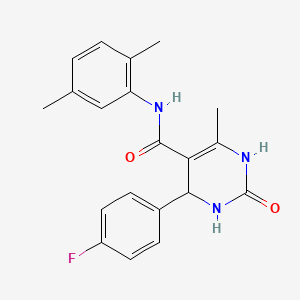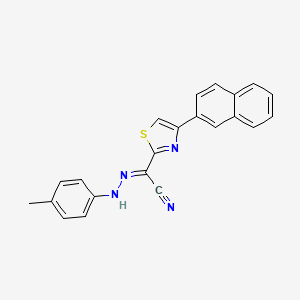![molecular formula C19H13F2N3O3S B2772931 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide CAS No. 893992-54-6](/img/structure/B2772931.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide” is a complex organic molecule. It contains a benzodioxol group, a pyridazin group, and a difluorophenyl group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Scientific Research Applications
Organic Synthesis
The benzo[d][1,3]dioxole moiety present in F1899-1441 is a significant structural feature found in many natural products and synthetic compounds. This structural motif is known for its utility in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications . The compound could serve as a precursor or intermediate in the synthesis of various organoselenium compounds, which have been explored for their applications in organic synthesis due to their unique reactivity and selectivity .
Pharmaceutical Research
Compounds containing the benzo[d][1,3]dioxole unit have been associated with a wide range of pharmaceutical applications. They have been studied for their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immunomodulators . F1899-1441 could be investigated for similar bioactivities, contributing to the development of new therapeutic agents.
Ligand Chemistry
Organoselenium compounds, such as those that can be derived from F1899-1441, have been utilized in ligand chemistry. They can form complexes with various metals, which can be fundamental in catalysis and the development of new materials . Research into the ligand properties of F1899-1441 could lead to novel metal-organic frameworks or coordination compounds with unique characteristics.
Biochemistry
The benzo[d][1,3]dioxole core is also present in bioactive compounds that exhibit significant biological effects, such as vasodilatory and inotropic effects . F1899-1441 could be used in biochemical studies to understand the molecular basis of these effects and to explore its potential as a biochemical tool.
Semiconducting Materials
Organoselenium compounds have been mentioned in the context of semiconducting materials . The electronic properties of F1899-1441 could be explored for its use in the field of electronics, particularly in the development of organic semiconductors.
Catalysis
The unique reactivity of organoselenium compounds makes them interesting candidates for catalytic applications. F1899-1441 could be studied for its potential as a catalyst in various chemical reactions, possibly offering a greener alternative to traditional catalysts .
Antimicrobial and Antitumor Applications
The structural features of F1899-1441 suggest potential antimicrobial and antitumor activities. These applications are particularly relevant in the search for new compounds that can overcome drug resistance in cancer and infectious diseases .
Antioxidant Properties
Given the interest in organoselenium compounds as antioxidants, F1899-1441 could be evaluated for its ability to scavenge free radicals and protect cells from oxidative stress .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Mode of Action
Organoselenium compounds, which share structural similarities with f1899-1441, have been found to induce time-and dose-dependent apoptotic cell death in certain types of cells .
Biochemical Pathways
Organoselenium compounds have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immunomodulators .
Result of Action
Organoselenium compounds have been found to induce time-and dose-dependent apoptotic cell death in certain types of cells .
Action Environment
It is known that organoselenium compounds are stable at room temperature in closed containers under normal storage and handling conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c20-12-2-3-15(13(21)8-12)22-18(25)9-28-19-6-4-14(23-24-19)11-1-5-16-17(7-11)27-10-26-16/h1-8H,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKJBLRWRDMIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772852.png)
![4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2772853.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772859.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2772860.png)
![4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2772863.png)
![N-[(1-Aminocycloheptyl)methyl]-2-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2772864.png)

![N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772866.png)
![Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine](/img/structure/B2772867.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/no-structure.png)
![(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2772870.png)
![4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2772871.png)